![molecular formula C16H13Cl3N2O3S B12578381 4-Methyl-N-[2,2,2-trichloro-1-(4-nitro-phenylsulfanyl)-ethyl]-benzamide](/img/structure/B12578381.png)
4-Methyl-N-[2,2,2-trichloro-1-(4-nitro-phenylsulfanyl)-ethyl]-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-methyl-N-[2,2,2-trichloro-1-[(4-nitrophenyl)thio]ethyl]-: is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzamide core, a methyl group, a trichloroethyl group, and a nitrophenylthio group. It is used in various scientific research applications due to its distinct chemical behavior and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-methyl-N-[2,2,2-trichloro-1-[(4-nitrophenyl)thio]ethyl]- typically involves multiple steps. The process begins with the preparation of the benzamide core, followed by the introduction of the methyl group, trichloroethyl group, and nitrophenylthio group through various chemical reactions. Common reagents used in these reactions include chlorinating agents, nitrating agents, and thiolating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and verify the compound’s structure and composition .
Chemical Reactions Analysis
Types of Reactions: Benzamide, 4-methyl-N-[2,2,2-trichloro-1-[(4-nitrophenyl)thio]ethyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the nitro group, thioether group, and trichloroethyl group .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the trichloroethyl group, with reagents like sodium hydroxide or potassium cyanide
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group can lead to the formation of sulfoxides or sulfones, while reduction of the nitro group results in the corresponding amine .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new synthetic methodologies .
Biology: In biological research, Benzamide, 4-methyl-N-[2,2,2-trichloro-1-[(4-nitrophenyl)thio]ethyl]- is studied for its potential biological activities. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers use this compound to understand the mechanisms of action of similar compounds and to develop new therapeutic agents .
Medicine: In medicine, this compound is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new drugs with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of Benzamide, 4-methyl-N-[2,2,2-trichloro-1-[(4-nitrophenyl)thio]ethyl]- involves its interaction with specific molecular targets and pathways. The nitro group and thioether group play crucial roles in its biological activity. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of enzyme activity, inhibition of cell proliferation, and induction of apoptosis .
Comparison with Similar Compounds
- Benzamide, 4-methyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethyl]-
- Benzamide, 4-methyl-N-[2,2,2-trichloro-1-[(4-methylphenyl)thio]ethyl]-
- Benzamide, 4-methyl-N-[2,2,2-trichloro-1-[(4-fluorophenyl)thio]ethyl]-
Comparison: Compared to these similar compounds, Benzamide, 4-methyl-N-[2,2,2-trichloro-1-[(4-nitrophenyl)thio]ethyl]- is unique due to the presence of the nitro group. This functional group significantly influences its chemical reactivity and biological activity. The nitro group enhances the compound’s ability to undergo reduction reactions, leading to the formation of amines with potential therapeutic applications. Additionally, the nitro group contributes to the compound’s antimicrobial and anticancer properties, making it a valuable compound for scientific research and drug development .
Properties
Molecular Formula |
C16H13Cl3N2O3S |
|---|---|
Molecular Weight |
419.7 g/mol |
IUPAC Name |
4-methyl-N-[2,2,2-trichloro-1-(4-nitrophenyl)sulfanylethyl]benzamide |
InChI |
InChI=1S/C16H13Cl3N2O3S/c1-10-2-4-11(5-3-10)14(22)20-15(16(17,18)19)25-13-8-6-12(7-9-13)21(23)24/h2-9,15H,1H3,(H,20,22) |
InChI Key |
XFAKQJSOOQVAHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)SC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


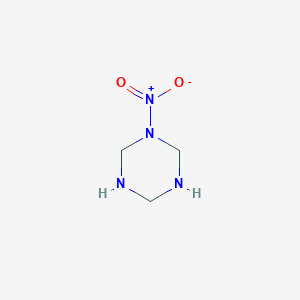
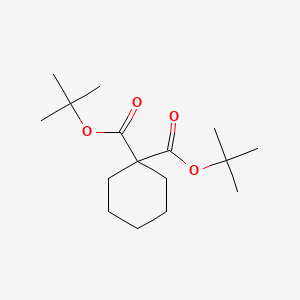
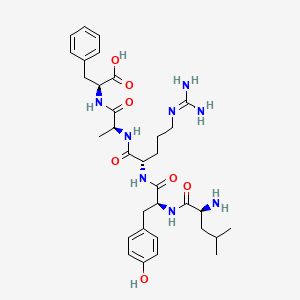
![4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]](/img/structure/B12578317.png)

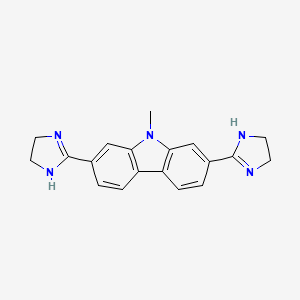
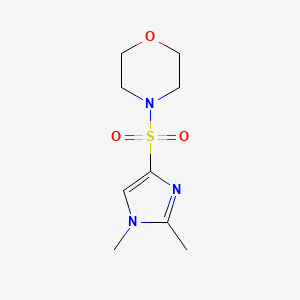
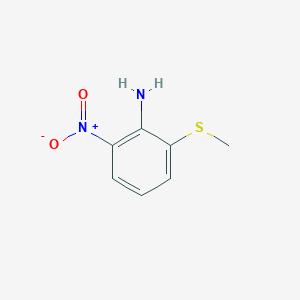
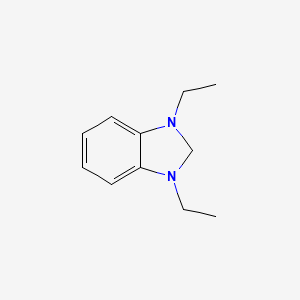
![5-Amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid](/img/structure/B12578349.png)
![1H-Azireno[2,3-c]isoquinoline](/img/structure/B12578352.png)
![3,7,8-Trihydroxy-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B12578363.png)
![3,3'-[1,3-Phenylenebis(methyleneoxy)]dipyridine](/img/structure/B12578376.png)

